molecular formula C14H9F3INO2 B6056323 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide

2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B6056323
M. Wt: 407.13 g/mol
InChI Key: SPMURRFELCMLQU-UHFFFAOYSA-N
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Description

2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is an organic compound that features both iodine and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves the iodination of a precursor compound followed by the introduction of the trifluoromethoxy group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzamide structure. The trifluoromethoxy group can be introduced using trifluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the iodine atom can participate in various biochemical reactions. These interactions can modulate biological pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the presence of both iodine and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Properties

IUPAC Name

2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3INO2/c15-14(16,17)21-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMURRFELCMLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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